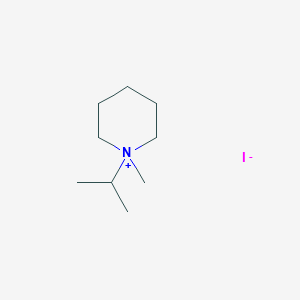![molecular formula C15H14O2S B14413170 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal CAS No. 86596-64-7](/img/structure/B14413170.png)
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal is an organic compound that features a thiopyran ring substituted with a methoxyphenyl group and an aldehyde functional group
Preparation Methods
The synthesis of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a thiopyran derivative under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to form the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxyphenyl group may also contribute to its activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal can be compared with similar compounds such as:
2-(4-Methoxyphenyl)propanal: Lacks the thiopyran ring, making it less structurally complex.
Thiopyran derivatives: Similar in having the thiopyran ring but may differ in substituents and functional groups. The uniqueness of this compound lies in its combination of the methoxyphenyl group and the thiopyran ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86596-64-7 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)thiopyran-2-ylidene]propanal |
InChI |
InChI=1S/C15H14O2S/c1-11(10-16)14-4-3-5-15(18-14)12-6-8-13(17-2)9-7-12/h3-10H,1-2H3 |
InChI Key |
QXVJZDUOEMPCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=C(S1)C2=CC=C(C=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


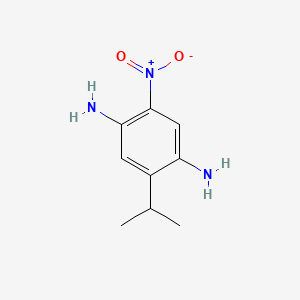
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
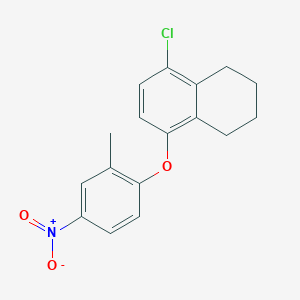
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

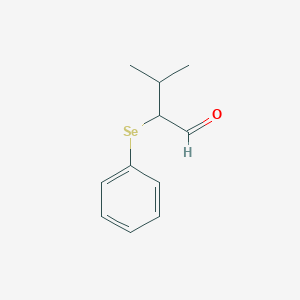

![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
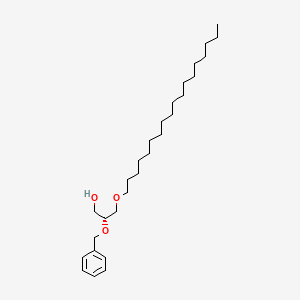
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
![N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide](/img/structure/B14413163.png)
